2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves the following steps:
Bromination: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromo group.
Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylaniline derivative.
Acylation: The N-methylsulfonylaniline derivative is acylated with 2-chlorophenylacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and acetamide groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with changes in the oxidation state of the sulfonyl or acetamide groups.
Reduction: Reduced derivatives with changes in the oxidation state of the sulfonyl or acetamide groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromoanilino)-N-(2-chlorophenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
- 2-(3-bromo-N-methylsulfonylanilino)acetamide
Comparison
Compared to similar compounds, 2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is unique due to the presence of both the bromo and methylsulfonyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWLZFAENKGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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